molecular formula C18H34O B3058080 Octadec-17-YN-1-OL CAS No. 87640-08-2

Octadec-17-YN-1-OL

Cat. No.: B3058080
CAS No.: 87640-08-2
M. Wt: 266.5 g/mol
InChI Key: DECQPLALTVMKDO-UHFFFAOYSA-N
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Description

Octadec-17-YN-1-OL: is a long-chain fatty alcohol with the molecular formula C18H34O 17-octadecyn-1-ol . This compound is characterized by the presence of a triple bond between the 17th and 18th carbon atoms in its carbon chain, making it an acetylenic alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Lithium (Trimethylsilyl)acetylide: This method involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols.

    Copper (II)-Catalyzed Eglinton Coupling: This method is used to obtain diacetylene-modified alkane-1,ω-diols.

Industrial Production Methods: The industrial production methods for octadec-17-yn-1-ol are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadec-17-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bond in this compound can be reduced to form octadecan-1-ol.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Acid chlorides or anhydrides can be used for esterification reactions.

Major Products:

    Oxidation: Octadec-17-ynoic acid.

    Reduction: Octadecan-1-ol.

    Substitution: Esters or ethers depending on the reagents used.

Mechanism of Action

The mechanism of action of octadec-17-yn-1-ol involves its interaction with various molecular targets, including enzymes involved in lipid metabolism. It acts as an inhibitor of cytochrome P450 isozymes, which are involved in the catalysis of organic substances . This inhibition can affect various metabolic pathways, including those related to fatty acid metabolism.

Comparison with Similar Compounds

Uniqueness: Octadec-17-yn-1-ol is unique due to its specific position of the triple bond and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

octadec-17-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h1,19H,3-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECQPLALTVMKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529365
Record name Octadec-17-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87640-08-2
Record name Octadec-17-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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